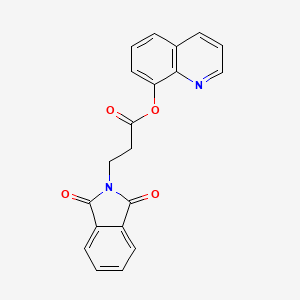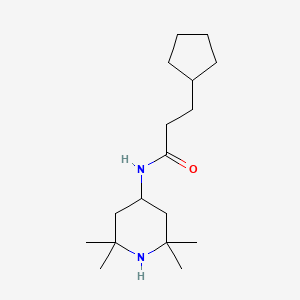
2,5-dimethyl-N-(3-pyridinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-(3-pyridinylmethyl)benzamide, also known as JNJ-1661010, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the cannabinoid receptor type 2 (CB2), which is expressed on immune cells and is involved in the regulation of inflammation and immune responses.
Mechanism of Action
2,5-dimethyl-N-(3-pyridinylmethyl)benzamide exerts its effects by selectively binding to the CB2 receptor, which is expressed on immune cells. This binding leads to the activation of various intracellular signaling pathways, resulting in the modulation of immune responses and inflammation. 2,5-dimethyl-N-(3-pyridinylmethyl)benzamide has also been shown to have direct effects on cancer cells, inducing apoptosis and inhibiting cell proliferation.
Biochemical and physiological effects:
2,5-dimethyl-N-(3-pyridinylmethyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the modulation of T cell and B cell responses, and the inhibition of angiogenesis. Additionally, 2,5-dimethyl-N-(3-pyridinylmethyl)benzamide has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,5-dimethyl-N-(3-pyridinylmethyl)benzamide is its high selectivity for the CB2 receptor, which reduces the risk of off-target effects. Additionally, 2,5-dimethyl-N-(3-pyridinylmethyl)benzamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of 2,5-dimethyl-N-(3-pyridinylmethyl)benzamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the study of 2,5-dimethyl-N-(3-pyridinylmethyl)benzamide. One area of interest is the potential use of 2,5-dimethyl-N-(3-pyridinylmethyl)benzamide in combination with other drugs for the treatment of cancer. Additionally, there is a need for further studies on the safety and efficacy of 2,5-dimethyl-N-(3-pyridinylmethyl)benzamide in humans, particularly in the context of inflammatory and autoimmune diseases. Finally, there is a need for the development of more potent and selective CB2 receptor agonists for the treatment of various diseases.
Synthesis Methods
The synthesis of 2,5-dimethyl-N-(3-pyridinylmethyl)benzamide involves several steps, starting with the reaction of 2,5-dimethylbenzoyl chloride with 3-pyridinemethanol to form 2,5-dimethyl-N-(3-pyridinylmethyl)benzamide. The compound is then purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
2,5-dimethyl-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, rheumatoid arthritis, and cancer. The compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of inflammatory and autoimmune diseases. Additionally, 2,5-dimethyl-N-(3-pyridinylmethyl)benzamide has been shown to have anticancer properties, particularly in breast cancer and glioblastoma.
properties
IUPAC Name |
2,5-dimethyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-5-6-12(2)14(8-11)15(18)17-10-13-4-3-7-16-9-13/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRNQBIUTJCRGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(5-chloro-2-thienyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5795389.png)

![1-[(4-isopropylphenoxy)acetyl]piperidine](/img/structure/B5795410.png)


![ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5795424.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5795430.png)
![N-benzyl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5795433.png)




![cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5795488.png)
